Cinnarizine

Catalog No.
S1516335
CAS No.
16699-20-0
M.F
C26H28N2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnarizine

CAS Number

16699-20-0

Product Name

Cinnarizine

IUPAC Name

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+

InChI Key

DERZBLKQOCDDDZ-JLHYYAGUSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

0.00 M

Synonyms

1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine, Cinarizina Inkey, Cinarizina Ratiopharm, Cinarizine, Cinazière, Cinna, Cinnarizin AL, Cinnarizin Ratiopharm, Cinnarizin Siegfried, cinnarizin von ct, Cinnarizin-ratiopharm, Cinnarizine, Cinnarizine L Tartrate, Cinnarizine L-Tartrate, Cinnarizine L-Tartrate (1:1), Cinnarizine, (E)-Isomer, Cinnarizine, Dihydrochloride, Cinnipirine, Cisaken, Dihydrochloride Cinnarizine, Dimitronal, L-Tartrate, Cinnarizine, R 516, R-516, R516, Stugeron, Stugeron Forte, Von Ct, Cinnarizin

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Treatment of Vertigo and Tinnitus:

Cinnarizine is widely studied for managing vertigo and tinnitus, particularly in Meniere's disease. Research suggests its effectiveness in reducing vertigo frequency and intensity []. A clinical study demonstrated a significant decrease in moderate and extreme vertigo episodes with cinnarizine treatment []. The drug's mechanism of action in this context involves improving blood flow in the inner ear and potentially modulating neurotransmission [].

Migraine Prevention:

Management of Motion Sickness:

Cinnarizine's ability to suppress nausea and vomiting has been evaluated in the context of motion sickness. Research indicates its effectiveness in preventing seasickness, likely by reducing the sensitivity of the vestibular system, which plays a role in balance and nausea response []. A study found that cinnarizine significantly improved seasickness symptoms compared to placebo [].

Other Potential Applications:

Beyond the mentioned areas, scientific research explores cinnarizine's potential benefits for various conditions. This includes:

  • Peripheral vascular disorders: Studies suggest cinnarizine might improve blood flow and reduce blood viscosity, potentially beneficial in peripheral vascular diseases [].
  • Tinnitus: Research investigates cinnarizine's effectiveness in managing tinnitus, with some studies showing positive results [].
  • Neurological disorders: Preliminary research explores cinnarizine's potential role in managing certain neurological disorders, including Meniere's disease and Alzheimer's disease [, ].

Cinnarizine is a calcium channel blocker and antihistamine belonging to the diphenylmethylpiperazine class. Its chemical formula is C26H28N2C_{26}H_{28}N_{2}, with a molar mass of approximately 368.524 g/mol . This compound is primarily used in the treatment of nausea and vomiting associated with motion sickness, vertigo, and conditions like Ménière's disease . Cinnarizine functions by blocking histamine receptors and inhibiting calcium influx in vascular smooth muscle, thus mitigating symptoms related to vestibular disorders .

Cinnarizine's primary mechanism of action is believed to involve calcium channel antagonism. It inhibits the influx of calcium ions into vestibular hair cells, thereby suppressing the activity of the vestibular system and reducing symptoms of vertigo and nausea.

  • Toxicity: Cinnarizine is generally well-tolerated at therapeutic doses. However, side effects such as drowsiness, fatigue, and gastrointestinal disturbances can occur.
  • Flammability: Not readily flammable.
  • Reactivity: No significant reactivity hazards reported under normal conditions.
, primarily involving its interaction with calcium channels and histamine receptors. The main reactions include:

  • Calcium Channel Blocking: Cinnarizine selectively inhibits T-type and L-type voltage-gated calcium channels, which prevents calcium influx into cells, thereby reducing muscle contraction and vasoconstriction .
  • Histamine Receptor Antagonism: It acts as an antagonist to H1 receptors, blocking the action of histamine in the central nervous system, which helps alleviate nausea and vomiting .

The biological activity of cinnarizine is multifaceted:

  • Antihistaminic Activity: By blocking H1 receptors, cinnarizine reduces the effects of histamine, which are responsible for allergic reactions and motion sickness .
  • Calcium Channel Blockade: Its ability to inhibit calcium channels leads to decreased smooth muscle contraction, contributing to its effectiveness in treating vestibular disorders .
  • Antiserotonergic and Antidopaminergic Effects: Cinnarizine also exhibits weak antagonistic activity on serotonin (5-HT2) and dopamine (D2) receptors, further enhancing its therapeutic profile against nausea .

Cinnarizine can be synthesized through various methods:

  • Traditional Synthesis: The initial synthesis involves the reaction of diphenylmethylpiperazine with appropriate acylating agents to form the desired compound.
  • Continuous-Flow Multistep Synthesis: Recent advancements have introduced a continuous-flow multistep process, allowing for more efficient production from bulk alcohols as starting materials. This method enhances yield and reduces reaction times compared to batch processes .

Cinnarizine is utilized in several medical contexts:

  • Motion Sickness: It is commonly prescribed to prevent nausea associated with travel.
  • Vestibular Disorders: Effective in treating symptoms related to vertigo and tinnitus.
  • Peripheral Vascular Disease: Used to improve blood flow in certain vascular conditions due to its calcium channel blocking properties .

Cinnarizine interacts with various biological systems:

  • Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, impacting their efficacy and safety profiles. For example, it can influence the metabolism of drugs like warfarin and phenytoin due to its effects on liver enzymes .
  • Alcohol: Concurrent use with alcohol can increase the likelihood of side effects such as sedation and dizziness .

Cinnarizine shares similarities with several other compounds in terms of structure and pharmacological effects. Here are some comparable compounds:

CompoundClassMain ActionUnique Features
DimenhydrinateAntihistamineH1 receptor antagonistPrimarily used for motion sickness; less sedative effect than cinnarizine
BetahistineAntihistamineH3 receptor antagonistPrimarily affects vestibular disorders; not a calcium channel blocker
ProchlorperazineAntipsychoticDopaminergic antagonistUsed for severe nausea; acts on different receptors compared to cinnarizine
FlunarizineCalcium channel blockerSimilar action as cinnarizineMore potent in preventing migraines; has neuroprotective effects

Cinnarizine's unique combination of antihistaminic, calcium channel blocking, antiserotonergic, and antidopaminergic properties distinguishes it from these similar compounds. Its specific action on T-type calcium channels makes it particularly effective for treating vestibular disorders.

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

368.225248902 g/mol

Monoisotopic Mass

368.225248902 g/mol

Heavy Atom Count

28

LogP

5.77 (LogP)

UNII

3DI2E1X18L

Related CAS

7002-58-6 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of vertigo/meniere's disease, nausea and vomiting, motion sickness and also useful for vestibular symptoms of other origins.

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07C - Antivertigo preparations
N07CA - Antivertigo preparations
N07CA02 - Cinnarizine

Mechanism of Action

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage gated calcium channels. Cinnarizine has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

16699-20-0
298-57-7

Metabolism Metabolites

Cinnarizine has known human metabolites that include 1-Benzhydrylpiperazine, 1-Cinnamylpiperazine, Benzophenone, 4-{3-[4-(diphenylmethyl)piperazin-1-yl]prop-1-en-1-yl}phenol, Cinnamaldehyde, and 4-{phenyl[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]methyl}phenol.

Wikipedia

Cinnarizine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
Compounds from MacDonald et al. Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, doi:10.1038/nchembio790. http://www.nature.com/naturechemicalbiology

Explore Compound Types